molecular formula C4Br4S B189479 Tetrabromothiophene CAS No. 3958-03-0

Tetrabromothiophene

Cat. No. B189479
CAS RN: 3958-03-0
M. Wt: 399.73 g/mol
InChI Key: AVPWUAFYDNQGNZ-UHFFFAOYSA-N
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Description

Tetrabromothiophene is a chemical compound with the molecular formula C4Br4S . It is widely used in organic electronics and photonics and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

Tetrabromothiophene has a molecular weight of 399.724 Da . Its InChI Key is AVPWUAFYDNQGNZ-UHFFFAOYSA-N and its SMILES representation is BrC1=C(Br)C(Br)=C(Br)S1 .


Physical And Chemical Properties Analysis

Tetrabromothiophene is a white to pale cream to pale brown crystalline powder . It has a density of 2.8±0.1 g/cm3, a boiling point of 326.0±0.0 °C at 760 mmHg, and a flash point of 147.1±26.5 °C . It is insoluble in water but soluble in organic solvents .

Scientific Research Applications

1. Photodissociation Dynamics

  • Application Summary: Tetrabromothiophene is used in the study of the photodissociation dynamics of halogenated aromatic molecules . This involves the investigation of the behavior of these molecules when they are ionized and dissociated by light.
  • Methods of Application: The study was conducted in the gas phase using synchrotron radiation and energy-resolved multiparticle coincidence spectroscopy . The photodynamics was initiated by the selective soft X-ray ionization of three elements – C, S, and Br – leading to the formation of dicationic states by Auger decay .
  • Results: The study formulated a general fragmentation scheme, where dissociation into neutral fragments and a pair of cations prevails, but dicationic species are also produced . Observations suggest that the ejection of neutral bromine atoms as the first step of deferred charge separation is a prevailing feature in dicationic dissociation .

2. Sulfur-Containing Polymer Dots

  • Application Summary: Tetrabromothiophene is used in the synthesis of a new type of sulfur-containing polymer dots (SPDs) which have applications in catalysis, energy storage, light-emitting devices, biomedicine, engineering, and fluorescent sensors .
  • Methods of Application: SPDs were synthesized through an atomic transfer radical polymerization method . The SPDs exhibit a maximum photoluminescence at 378 nm under excitation wavelength of 280 nm .
  • Results: The SPDs show a highly selective sensitivity to Fe3+ in a mixed metal-ion solution containing Ag+, Cu2+, Hg2+, Cd2+, Pb2+, Cr3+, and Fe3+ with every metal-ion concentration set at 50 μmol L‒1 . The detection limit of Fe3+ by SPDs is determined to be 1.7 μM at a signal-to-noise ratio of 3, lower than the maximum of Fe3+ tolerance (5.4 μM) in drinking water permitted by the U.S. Environmental Protection Agency .

3. Organic Electronics and Photonics

  • Application Summary: Tetrabromothiophene is used in the construction of further conjugated semiconductors as thiophene, fused thiophene or poly-fused thiophene structures in application of organic electronics and photonics .

4. Synthesis of Fused Thiophenes

  • Application Summary: Tetrabromothiophene is used in the synthesis of fused thiophenes (thienothiophenes, dithienothiophenes, and thienoacenes) and some of their oligomers and polymers . These compounds are particularly important in materials chemistry and have applications in organic light-emitting diodes (OLEDs), organic field effect transistors (OFETs), (dye-sensitized) solar cells, and electrochromic devices (ECDs) .

5. Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

  • Application Summary: Tetrabromothiophene is used for the construction of further conjugated semiconductors as thiophene, fused thiophene or poly-fused thiophene structures in application of organic electronics, specifically in OFETs and OPVs .

6. Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff

  • Application Summary: Tetrabromothiophene is an important raw material and intermediate used in organic Synthesis, pharmaceuticals, agrochemicals and dyestuff .

Safety And Hazards

Tetrabromothiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

2,3,4,5-tetrabromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPWUAFYDNQGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192695
Record name Tetrabromothiophene
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Molecular Weight

399.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabromothiophene

CAS RN

3958-03-0
Record name Tetrabromothiophene
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Record name Tetrabromothiophene
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Record name Tetrabromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
601
Citations
K Wang, Y Hu, W Yang, S Guo, Y Shi - The Journal of Chemical …, 2012 - Elsevier
… and filtrating and pure tetrabromothiophene can be gained by re-… the solubility of tetrabromothiophene in different organic solvents … In this work, the solubility of …
Number of citations: 98 www.sciencedirect.com
A Rahimi, JC Namyslo, MHH Drafz… - The Journal of …, 2011 - ACS Publications
… and diarylations of tetrabromothiophene with different aromatic … of phenylboronic acid and tetrabromothiophene. Details are … Conducting the reaction of tetrabromothiophene with 5.0 mol …
Number of citations: 42 pubs.acs.org
ĐT Tùng, ĐT Tuân, N Rasool, A Villinger… - Advanced Synthesis …, 2009 - Wiley Online Library
… The Suzuki reaction of tetrabromothiophene with arylboronic acids … exchange reactions of tetrabromothiophene provide a convenient … The reaction of tetrabromothiophene with methyl …
Number of citations: 115 onlinelibrary.wiley.com
W Yang, C Wang, Y Hu, Y Li, K Wang - Fluid Phase Equilibria, 2014 - Elsevier
… we found that tetrabromothiophene has very low … of tetrabromothiophene in (ethanol + trichloromethane) binary solvent mixtures. In this work, the solubility of tetrabromothiophene in (…
Number of citations: 15 www.sciencedirect.com
TT Dang, N Rasool, TT Dang, H Reinke, P Langer - Tetrahedron letters, 2007 - Elsevier
… Tetraarylthiophenes were prepared by regioselective Suzuki cross-coupling reactions of tetrabromothiophene. … Later, related reactions of tetrabromothiophene were reported …
Number of citations: 77 www.sciencedirect.com
KM Saini, RK Saunthwal, AK Verma - Organic & Biomolecular …, 2017 - pubs.rsc.org
Unsymmetrical one-pot sequential cross-coupling reactions of sterically hindered tetrabromothiophene with arylboronic acid and an alkyne/alkene to afford selective bi-, tri-, and …
Number of citations: 10 pubs.rsc.org
A Vaitiekunas, FF Nord - Nature, 1951 - nature.com
IN the course of our investigations on acetylenic compounds in the thiophene series 1 , it was desired to synthesize 2-thienylacetylene directly from 2-bromothiophene and 2-…
Number of citations: 38 www.nature.com
L Pihlava, J Niskanen, K Kooser, C Stråhlman… - Physical Chemistry …, 2021 - pubs.rsc.org
… of a fully halogenated aromatic molecule, tetrabromothiophene, upon core–shell ionization by … We conclude that dicationic tetrabromothiophene typically undergoes deferred charge …
Number of citations: 3 pubs.rsc.org
SMT Toguem, I Knepper, P Ehlers… - Advanced Synthesis …, 2012 - Wiley Online Library
Dibenzothiophenes and carbazoles were prepared by tetrafold Heck reactions of tetrabromothiophene and N‐methyltetrabromopyrrole and subsequent 6π‐electrocyclization and …
Number of citations: 24 onlinelibrary.wiley.com
GW Kim, GY Lee, BJ Moon, HI Kim, T Park - Organic Electronics, 2014 - Elsevier
… The addition of small amounts of additive (tetrabromothiophene, Br-ADD) tuned the vertical composition in an active layer, by selectively interacting with thiophene-based polymers. This …
Number of citations: 12 www.sciencedirect.com

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